Cas no 1018163-40-0 (4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one structure
1018163-40-0 structure
商品名:4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one
CAS番号:1018163-40-0
MF:C10H13N3O
メガワット:191.23
MDL:MFCD09834164
CID:3159301
PubChem ID:135646624

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one 化学的及び物理的性質

名前と識別子

    • 2-isopropyl-4-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
    • 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one
    • 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
    • 2-Isopropyl-4-methyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
    • EN300-231785
    • 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
    • STK352669
    • 4-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one
    • 2-isopropyl-4-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
    • 4-methyl-2-(propan-2-yl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
    • AKOS005168474
    • 1018163-40-0
    • MDL: MFCD09834164
    • インチ: InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14)
    • InChIKey: PUUBSWPIPKQFLB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)N1C=C2C(=CC(=NC2=N1)O)C

計算された属性

  • せいみつぶんしりょう: 191.105862047Da
  • どういたいしつりょう: 191.105862047Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 46.9Ų

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM272201-5g
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
1018163-40-0 97%
5g
$912 2023-02-19
Enamine
EN300-231785-0.5g
4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
1018163-40-0 95%
0.5g
$546.0 2024-06-20
Chemenu
CM272201-5g
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
1018163-40-0 97%
5g
$912 2021-08-18
Chemenu
CM272201-1g
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
1018163-40-0 97%
1g
$360 2023-02-19
Enamine
EN300-231785-10.0g
4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
1018163-40-0 95%
10.0g
$3007.0 2024-06-20
Enamine
EN300-231785-2.5g
4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
1018163-40-0 95%
2.5g
$1370.0 2024-06-20
Enamine
EN300-231785-5.0g
4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
1018163-40-0 95%
5.0g
$2028.0 2024-06-20
Chemenu
CM272201-10g
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
1018163-40-0 97%
10g
$1491 2021-08-18
Enamine
EN300-231785-0.05g
4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
1018163-40-0 95%
0.05g
$162.0 2024-06-20
Chemenu
CM272201-10g
2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
1018163-40-0 97%
10g
$1491 2023-02-19

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one 関連文献

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-oneに関する追加情報

Introduction to 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one (CAS No. 1018163-40-0)

4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one, identified by its CAS number 1018163-40-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazolo[3,4-bpyridine] scaffold, which is known for its broad spectrum of biological activities. The presence of a methyl group at the 4-position and an isopropyl substituent at the 2-position introduces specific steric and electronic effects that modulate its interactions with biological targets.

The pyrazolo[3,4-bpyridin-6-one core structure is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds that have been extensively studied for their potential in drug discovery. Pyrazolo[3,4-b]pyridines are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, which provides a rich framework for functionalization. The 6-one moiety at the 6-position introduces a carbonyl group, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. The 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one has been investigated for its potential pharmacological effects in several areas. One of the most notable areas of research has been its anti-inflammatory properties. Studies have shown that this compound can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. The methyl and isopropyl substituents are thought to play a crucial role in enhancing binding affinity to these targets.

Additionally, the 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one has been explored for its potential in treating neurological disorders. Preliminary studies suggest that this compound may have neuroprotective effects by scavenging reactive oxygen species and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The pyrazolo[3,4-bpyridine scaffold is known to interact with various neurotransmitter receptors and ion channels, making it a promising candidate for developing drugs targeting neurological conditions.

The synthesis of 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriate precursors followed by functional group modifications. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of the synthesis.

In terms of pharmacokinetic properties, the isopropyl group at the 2-position may influence the metabolic stability and solubility of the compound. Computational studies have been used to predict how this substituent affects the compound's absorption, distribution, metabolism, excretion (ADME) profile. These studies are crucial for understanding how the compound will behave in vivo and for optimizing its pharmacological activity.

The potential therapeutic applications of 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one extend beyond anti-inflammatory and neuroprotective effects. Research is ongoing to explore its efficacy in treating conditions such as cancer and autoimmune diseases. The compound's ability to interact with various biological targets makes it a versatile scaffold for drug development. By modifying different parts of the molecule, researchers can fine-tune its pharmacological properties to target specific diseases more effectively.

Recent advances in medicinal chemistry have enabled the development of more sophisticated techniques for analyzing the interactions between small molecules like 4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo[3,4-bpyridin-6-one and biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided valuable insights into how this compound binds to its targets at an atomic level. These structural insights are essential for designing derivatives with improved potency and selectivity.

The development of novel pharmaceuticals is often a lengthy and complex process that involves extensive testing in vitro and in vivo. However, 4-methyl - - - - - - - - - - - --(propan --( propan --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --( prop --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---aneaneaneaneaneaneaneaneaneaneaneane) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) 1) yl) yl) yl) yl) yl) yl) yl) yl) yl) yl) yl) yl)) has shown promise as a lead compound due to its favorable pharmacological profile. Further research is needed to fully elucidate its mechanism of action and to identify any potential side effects or toxicities.

In conclusion, 4-methyl---m---m---m---m---m---m---m---m---m---m---(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--(prop--anyle)--anyle)--anyle)--anyle)--anyle)--anyle)--anyle)--anyle))----))----))----))----))----))----))----))----))----))----))----))----))----))----)- ( propan - ( propan - ( propan - ( propan - ( propan - ( propan - ( propan - ( propan - ( pyrazolopyrazolopyrazolopyrazolopyrazolopyrazolopyrazolopyra z o [ z o [ z o [ z o [ z o [ z o [ z o [ z o [ z o [ z o [ z o [ z o ] ] ] ] ] ] ] ] ] oneoneoneoneoneoneoneoneoneoneoneoneoneoneoneone one one one one one one one one one , CAS No. 1018163-40-0, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Continued research into this compound will likely uncover new insights into its pharmacological effects and may lead to the development of novel treatments for various diseases.

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